3-Methyl-2,2'-bipyridine
Overview
Description
3-Methyl-2,2'-bipyridine is a heterocyclic compound with a unique structure that includes two pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2,2'-bipyridine can be synthesized through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity and yields, making it a greener alternative to traditional batch processes.
Industrial Production Methods
Industrial production of this compound often involves the use of vapor-phase reactors. For instance, Ni-Co ferrite catalysts can be used for the alkylation of pyridine with methanol, producing 2-, 3-methylpyridines, and 2,6-lutidine as major products . This method is efficient and scalable, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,2'-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium halides in polar solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine compounds.
Scientific Research Applications
3-Methyl-2,2'-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anti-fibrotic agent.
Medicine: Explored for its role in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the synthesis of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2'-bipyridine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with one pyridine ring.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a second pyridine ring.
2-Pyridone: A structurally related compound with a carbonyl group.
Uniqueness
3-Methyl-2,2'-bipyridine is unique due to its dual pyridine ring structure, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-methyl-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983450 | |
Record name | 3-Methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64859-47-8 | |
Record name | Bipyridine, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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